2,5,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
2,5,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is known for its diverse biological and pharmaceutical activities, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethylchroman-4-one typically involves the cyclization of substituted phenols with appropriate aldehydes or ketones. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts . Another approach involves the Michael addition of acrylonitrile to phenols, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of 2,5,8-Trimethylchroman-4-one often employs optimized versions of these synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the chromanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each with distinct biological activities .
Scientific Research Applications
2,5,8-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: The compound exhibits anticancer, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes, fragrances, and agrochemicals
Mechanism of Action
The mechanism of action of 2,5,8-Trimethylchroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound with a similar structure but lacking the methyl groups.
Chroman-2-one: Another derivative with different substitution patterns.
Flavanone: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
2,5,8-Trimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of methyl groups at positions 2, 5, and 8 enhances its stability and modifies its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
61995-61-7 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,5,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-5,9H,6H2,1-3H3 |
InChI Key |
VQEDXTHVHCVIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(C=CC(=C2O1)C)C |
Origin of Product |
United States |
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